molecular formula C24H22N2O4S B2937264 ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 831232-46-3

ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2937264
CAS No.: 831232-46-3
M. Wt: 434.51
InChI Key: LUMRERCINMCUMH-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that features a combination of benzoyl, thiophene, pyrazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets. The thiophene and pyrazole groups can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(22-13-8-14-31-22)25-26(20)24(28)17-9-4-3-5-10-17/h3-14,20H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMRERCINMCUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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